Cas no 1072944-56-9 (8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine)
8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
- I02-3106
- BS-23456
- CS-0212234
- MFCD11504898
- CHEMBL4783616
- AKOS015834451
- DTXSID70674792
- 1072944-56-9
- 8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine
-
- MDL: MFCD11504898
- Inchi: 1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H
- InChI Key: UUNOBPZRFNJWHM-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN2C(=CN=C21)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 274.91000
- Monoisotopic Mass: 274.90972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 2.11±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.055 g/l) (25 º C),
- PSA: 63.12000
- LogP: 3.18160
8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine Pricemore >>
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8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Additional information on 8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine
Introduction to 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9)
8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the imidazo[1,2-apyridine class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of bromo and chloro substituents, along with a nitro group, enhances its reactivity and makes it a valuable scaffold for further derivatization and drug development.
The chemical structure of 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) consists of an imidazo[1,2-apyridine core, which is a fused bicyclic system containing an imidazole ring and a pyridine ring. The bromo and chloro substituents are located at the 8th and 6th positions of the imidazo[1,2-apyridine ring, respectively, while the nitro group is positioned at the 3rd position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for medicinal chemistry investigations.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Imidazo[1,2-apyridines have emerged as a prominent class of molecules due to their ability to interact with various biological targets. The bromo and chloro substituents in 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) serve as excellent handles for further chemical modifications, allowing researchers to explore different derivatives with enhanced biological activity.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have shown that imidazo[1,2-apyridines can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The nitro group in 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) has been particularly noted for its ability to induce oxidative stress in cancer cells, leading to apoptosis and reduced proliferation. Additionally, the bromo and chloro substituents can be readily modified to improve solubility and bioavailability, making this compound a promising candidate for further preclinical and clinical investigations.
The synthesis of 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of bromo and chloro substituents is achieved through halogenation reactions, which can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). The nitration step is performed using a mixture of nitric acid and sulfuric acid, which selectively introduces the nitro group at the desired position.
The structural elucidation of 8-Bromo-6-chloro-3-nitroimidazo[1,2-apyridine (CAS No. 1072944-56-9) is typically performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, confirming the presence of the intended functional groups and their positions within the imidazo[1,2-pyridine core.
In terms of pharmacokinetic properties, 8-Bromo-[6-chloro-[3-nitroimidazo\[1\],\[2\]-pyridine (CAS No. 1072944 [56]-9) exhibits moderate solubility in water and organic solvents due to the presence of polar functional groups such as the nitro group. This solubility profile makes it suitable for formulation into various dosage forms for both oral and intravenous administration.
Recent studies have also explored the role of 8-Bromo-[6-chloro-[3-nitroimidazo\[1\],\[2\]-pyridine (CAS No. 1072944 [56]-9) in modulating inflammatory pathways associated with chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound has been shown to inhibit key enzymes involved in inflammation response by interacting with specific binding sites on target proteins.
The potential applications of 8-Bromo-[6-chloro-[3-nitroimidazo\[1\],\[2\]-pyridine (CAS No. 1072944 [56]-9) extend beyond oncology and inflammation research; it has also shown promise in antiviral studies where it demonstrates inhibitory effects against certain viral strains by interfering with viral replication mechanisms.
Future directions in research on 8-Bromo-[6-chloro-[3-nitroimidazo\[1\],\[2\]-pyridine (CAS No. 1072944 [56]-9) include exploring its efficacy in combination therapies with other drugs to enhance therapeutic outcomes while minimizing side effects.
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